WDR5-IN-6
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Overview
Description
WDR5-IN-6 is a small molecule inhibitor that targets the WD repeat domain 5 (WDR5) protein. WDR5 is a highly conserved nuclear protein that plays a crucial role in chromatin remodeling and gene expression regulation. It is involved in the assembly of epigenetic writer complexes, such as the mixed lineage leukemia (MLL) complexes, which are responsible for histone methylation. This compound has shown potential as an anti-cancer agent, particularly in the treatment of neuroblastoma, by inhibiting the interaction between WDR5 and its binding partners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WDR5-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, such as halogenation, alkylation, and acylation.
Purification and isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
WDR5-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
WDR5-IN-6 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potent anti-tumor activity in neuroblastoma cell lines by inhibiting cell proliferation and inducing apoptosis
Epigenetics: The compound is used to study the role of WDR5 in chromatin remodeling and gene expression regulation.
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting WDR5 and related proteins.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying various biological processes, such as stem cell differentiation and embryonic development.
Mechanism of Action
WDR5-IN-6 exerts its effects by binding to the WDR5 protein and inhibiting its interaction with other proteins, such as MYC and histone methyltransferases. This disruption of protein-protein interactions leads to the inhibition of gene transcription and chromatin remodeling, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the WBM site of WDR5, which is critical for its interaction with MYC .
Comparison with Similar Compounds
WDR5-IN-6 is unique in its ability to target the WBM site of WDR5, whereas other inhibitors, such as OICR-9429, target the WIN site. This distinction allows this compound to exhibit synergistic effects when used in combination with WIN site inhibitors . Similar compounds include:
OICR-9429: Targets the WIN site of WDR5 and has shown efficacy in various cancer cell lines.
Compound 19: Another WBM site inhibitor with potent anti-tumor activity in neuroblastoma.
Compounds 4, 7, 11, 13, and 22: Structurally distinct WBM site inhibitors that have demonstrated anti-cancer properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHMEZESKEPKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234112 |
Source
|
Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326901-92-2 |
Source
|
Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326901-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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